molecular formula C7H8N2O3S B1220596 5-Carbethoxy-2-thiouracil CAS No. 38026-46-9

5-Carbethoxy-2-thiouracil

Cat. No.: B1220596
CAS No.: 38026-46-9
M. Wt: 200.22 g/mol
InChI Key: FQFSHLBWRUOCPX-UHFFFAOYSA-N
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Description

5-Carbethoxy-2-thiouracil, also known as ethyl 2-thiouracil-5-carboxylate, is a derivative of thiouracil. It is a sulfur-containing heterocyclic compound with the molecular formula C7H8N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbethoxy-2-thiouracil typically involves the condensation of thiourea with diethyl ethoxymalonate. This reaction can be carried out under microwave irradiation, which offers advantages such as reduced reaction time and improved yields . The reaction conditions generally involve heating the reactants in the presence of a base, such as pyridine, to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Carbethoxy-2-thiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiouracil compounds .

Scientific Research Applications

5-Carbethoxy-2-thiouracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Carbethoxy-2-thiouracil involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cytotoxic effects. The sulfur atom in the thiouracil ring plays a crucial role in its binding to metal ions, which enhances its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Carbethoxy-2-thiouracil is unique due to the presence of the carbethoxy group at the 5-position, which enhances its solubility and reactivity compared to other thiouracil derivatives. This structural modification also contributes to its distinct biological and chemical properties .

Properties

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFSHLBWRUOCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191435
Record name 5-Carbethoxy-2-thiouracil
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Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38026-46-9
Record name Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate
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Record name 5-Carbethoxy-2-thiouracil
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Record name 38026-46-9
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Record name 38026-46-9
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Record name 5-Carbethoxy-2-thiouracil
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Record name Ethyl 2-thiouracil-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-carbethoxy-2-thiouracil synthesized?

A2: An efficient synthesis route involves a one-step acid-mediated cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEMM) and thioureas. [] This method offers advantages in terms of yield and simplicity compared to multi-step procedures. Alternatively, a two-step process can be employed under milder reaction conditions, first yielding thioureidomethylenemalonates, which can then be cyclized to form the desired this compound. []

Q2: What types of chemical reactions can this compound undergo?

A3: this compound displays interesting reactivity towards alkylating agents and nucleophiles. Under phase-transfer catalysis (PTC) conditions, it can undergo either S-monoalkylation or simultaneous S- and N-dialkylation depending on the specific alkylating agent and reaction conditions. [] Additionally, it can participate in nucleophilic addition reactions. For example, reactions with methylmagnesium iodide, hydroxylamine, and hydrazine have been reported, allowing for further structural modifications. []

Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A3: Various spectroscopic methods have been employed to characterize this compound and its derivatives. These include:

  • Electronic spectroscopy (UV-Vis): Helps determine the electronic transitions within the molecule and can be influenced by solvent polarity and pH. [] This can be particularly relevant for understanding the compound's behavior in different biological environments.

Q4: What is the significance of the 2-thiouracil moiety in medicinal chemistry?

A4: The 2-thiouracil scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Derivatives of 2-thiouracil have garnered significant interest for their potential as:

  • Antiviral agents: Certain S-substituted 2-thiouracils exhibit potent reverse transcriptase inhibiting activity, making them promising candidates for anti-HIV drug development. []
  • Anti-leishmanial agents: Several 5,6-substituted 2-thiouracils have shown encouraging activity against Leishmania parasites. The S-C(=N-)N structural unit present in these compounds is thought to contribute to their anti-leishmanial and immunostimulatory properties. []

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